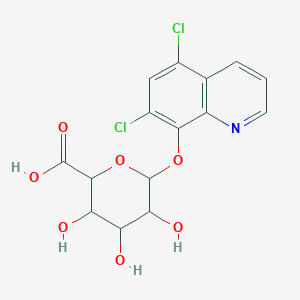
CHLOROXINE_met003
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-quinolinol Glucuronide: is a chemical compound with the molecular formula C15H13Cl2NO7 and a molecular weight of 390.17 g/mol . It is a metabolite of Chinoform sulfate and Chinoform Glucuronide, commonly used as an antifungal drug . The compound is known for its yellow crystalline solid form and slight solubility in methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-quinolinol Glucuronide typically involves the glucuronidation of 5,7-Dichloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. The chemical method involves the reaction of 5,7-Dichloro-8-hydroxyquinoline with glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of 5,7-Dichloro-8-quinolinol Glucuronide may involve large-scale glucuronidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dichloro-8-quinolinol Glucuronide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form quinone derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide or bromine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogen-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 5,7-Dichloro-8-quinolinol Glucuronide is used as a reference standard in analytical chemistry for the quantification of related compounds in various matrices .
Biology: The compound is studied for its biological activity, particularly its antifungal properties. It is used in research to understand the metabolism and excretion of related drugs .
Medicine: In the medical field, 5,7-Dichloro-8-quinolinol Glucuronide is investigated for its potential therapeutic applications, including its role as an antifungal agent .
Industry: The compound is utilized in the development of antifungal formulations and as an intermediate in the synthesis of other pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolinol Glucuronide involves its interaction with fungal cell membranes, leading to the disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal effects .
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A precursor to 5,7-Dichloro-8-quinolinol Glucuronide, known for its antifungal properties.
5-Chloro-7-iodo-8-quinolinol: Another antifungal compound with similar structural features.
5,7-Diiodo-8-hydroxyquinoline: A related compound with enhanced antifungal activity due to the presence of iodine atoms.
Uniqueness: 5,7-Dichloro-8-quinolinol Glucuronide is unique due to its glucuronide moiety, which enhances its solubility and facilitates its excretion from the body. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacokinetic properties .
Properties
Molecular Formula |
C15H13Cl2NO7 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23) |
InChI Key |
ZVVOIJDMHFKDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320691.png)
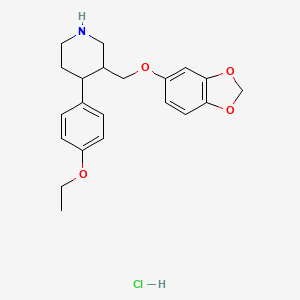
![11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B12320704.png)
![10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B12320710.png)
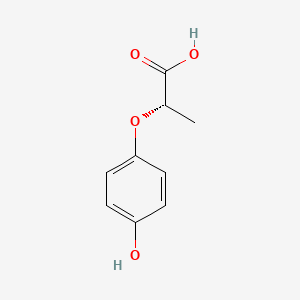

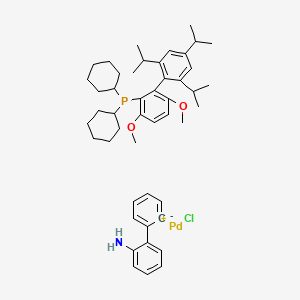

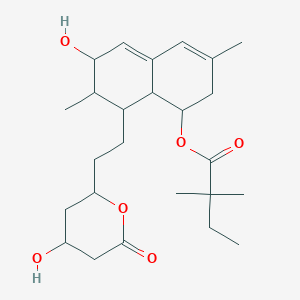
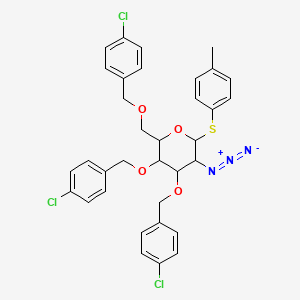
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)

